molecular formula C21H21NO6 B248684 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B248684
M. Wt: 383.4 g/mol
InChI Key: GUAINKMZCRCLKN-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BDP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BDP is a pyrrolone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in tumor growth and inflammation. 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant activities. 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and migration of cancer cells. Additionally, 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and oxidative stress in a range of cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its wide range of potential applications. 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for use in a range of research areas. However, one limitation of using 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively complex synthesis method, which could make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of new drugs based on the structure of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, which could have improved anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, further research is needed to fully understand the mechanism of action of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, which could help to identify new targets for drug development. Finally, more research is needed to explore the potential applications of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in other areas, such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

The synthesis of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of benzoyl chloride and hydroxylamine hydrochloride. The resulting product is then treated with sodium hydroxide to yield the final compound.

Scientific Research Applications

4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential applications in scientific research, particularly in the areas of cancer research and drug development. 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-tumor activity, making it a potential candidate for use in cancer treatment. Additionally, 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the development of new drugs for a range of conditions.

properties

Product Name

4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(4Z)-5-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO6/c1-27-14-8-9-15(16(12-14)28-2)18-17(19(24)13-6-4-3-5-7-13)20(25)21(26)22(18)10-11-23/h3-9,12,18,23-24H,10-11H2,1-2H3/b19-17-

InChI Key

GUAINKMZCRCLKN-ZPHPHTNESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCO)OC

SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC

Origin of Product

United States

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